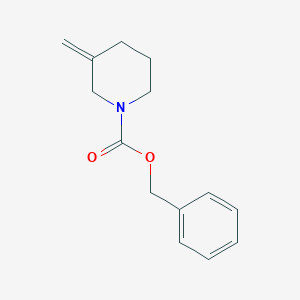
4-Propylpiperidin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-Propylpiperidin-2-one, also known as 4-PP, is a chemical compound with a molecular formula of C10H19NO. It is a precursor in the synthesis of various pharmaceutical compounds, including the antipsychotic drug risperidone. The synthesis of 4-PP is of great interest to the scientific community due to its role in the production of important drugs.
Mecanismo De Acción
The mechanism of action of 4-Propylpiperidin-2-one is not well understood. However, studies have shown that it acts as a dopamine D2 receptor antagonist, which is the same mechanism of action as risperidone. This suggests that 4-Propylpiperidin-2-one may have similar therapeutic effects as risperidone.
Efectos Bioquímicos Y Fisiológicos
Studies have shown that 4-Propylpiperidin-2-one has a low toxicity profile and is well tolerated in animal models. It has been shown to have anticonvulsant and analgesic effects, as well as the ability to reduce locomotor activity in rats. In addition, 4-Propylpiperidin-2-one has been shown to have a positive effect on learning and memory in mice.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-Propylpiperidin-2-one in lab experiments include its low toxicity profile, well-established synthesis method, and potential applications in the pharmaceutical industry. However, limitations include its limited solubility in water and the need for specialized equipment to handle the chemical.
Direcciones Futuras
There are several future directions for research on 4-Propylpiperidin-2-one. One area of interest is the development of new drugs based on the anticonvulsant and analgesic properties of 4-Propylpiperidin-2-one. In addition, further studies are needed to better understand the mechanism of action of 4-Propylpiperidin-2-one and its potential therapeutic applications. Finally, the development of more efficient synthesis methods for 4-Propylpiperidin-2-one could have significant implications for the pharmaceutical industry.
Métodos De Síntesis
The synthesis of 4-Propylpiperidin-2-one involves the reaction of propylamine with acetylacetone in the presence of hydrochloric acid. The resulting product is then subjected to a catalytic hydrogenation reaction to yield 4-Propylpiperidin-2-one. This method has been widely used in the pharmaceutical industry to produce 4-Propylpiperidin-2-one in large quantities. However, alternative methods, such as the use of palladium catalysts, have been developed to improve the efficiency of the synthesis process.
Aplicaciones Científicas De Investigación
4-Propylpiperidin-2-one has been extensively studied for its potential applications in the pharmaceutical industry. It is a key intermediate in the synthesis of risperidone, an antipsychotic drug used to treat schizophrenia and bipolar disorder. In addition, 4-Propylpiperidin-2-one has been shown to have anticonvulsant and analgesic properties, making it a potential candidate for the development of new drugs for the treatment of epilepsy and chronic pain.
Propiedades
Número CAS |
179683-96-6 |
|---|---|
Nombre del producto |
4-Propylpiperidin-2-one |
Fórmula molecular |
C8H15NO |
Peso molecular |
141.21 g/mol |
Nombre IUPAC |
4-propylpiperidin-2-one |
InChI |
InChI=1S/C8H15NO/c1-2-3-7-4-5-9-8(10)6-7/h7H,2-6H2,1H3,(H,9,10) |
Clave InChI |
FBGVKIFVRVXJAO-UHFFFAOYSA-N |
SMILES |
CCCC1CCNC(=O)C1 |
SMILES canónico |
CCCC1CCNC(=O)C1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-Chloro-1H-pyrrolo[3,2-c]pyridin-4-ol](/img/structure/B190069.png)

![2-Hydroxy-[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B190072.png)





![(Z)-[Amino-[4-[(5R)-2-oxo-5-[[4-(2-oxo-2-propoxyethyl)piperazin-1-yl]methyl]-1,3-oxazolidin-3-yl]phenyl]methylidene]carbamic acid](/img/structure/B190082.png)


![1-Boc-6-benzyloctahydropyrrolo[3,4-B]pyridine](/img/structure/B190087.png)
